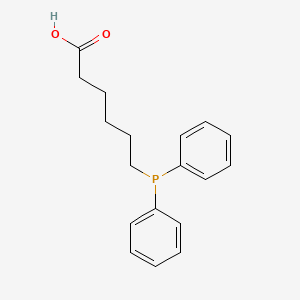

6-(Diphenylphosphanyl)hexanoic acid

CAS No.: 59847-19-7

Cat. No.: VC17306322

Molecular Formula: C18H21O2P

Molecular Weight: 300.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59847-19-7 |

|---|---|

| Molecular Formula | C18H21O2P |

| Molecular Weight | 300.3 g/mol |

| IUPAC Name | 6-diphenylphosphanylhexanoic acid |

| Standard InChI | InChI=1S/C18H21O2P/c19-18(20)14-8-3-9-15-21(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,19,20) |

| Standard InChI Key | DCNCQTXEEAAZBS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)P(CCCCCC(=O)O)C2=CC=CC=C2 |

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Structure and Bonding Characteristics

The compound’s structure features a hexanoic acid chain with a diphenylphosphino (–PPh₂) moiety at the terminal carbon. This arrangement creates a hybrid ligand system: the phosphine group coordinates to metal centers, while the carboxylic acid enhances solubility in polar solvents and enables further functionalization via esterification or amidation. The aliphatic chain length (six carbons) provides conformational flexibility, allowing the ligand to adapt to diverse coordination geometries.

Key spectroscopic data include:

-

¹H NMR: Resonances for phenyl protons (δ 7.2–7.4 ppm), methylene protons adjacent to phosphorus (δ 2.1–2.3 ppm), and carboxylic acid protons (δ 12.1 ppm).

-

³¹P NMR: A singlet near δ –15 ppm, typical for triarylphosphines.

-

IR Spectroscopy: Stretching vibrations for P–C (∼1,100 cm⁻¹) and O–H (∼2,500–3,000 cm⁻¹).

Solubility and Stability

The compound exhibits moderate solubility in THF, dichloromethane, and dimethylformamide but limited solubility in nonpolar solvents like hexane. Its stability under inert atmospheres is excellent, though the phosphine group may oxidize to phosphine oxide in the presence of air over prolonged periods.

Synthetic Methodologies and Optimization

Conventional Synthesis Pathways

The synthesis typically proceeds via a three-step sequence:

-

Nucleophilic Substitution: Reaction of 6-bromohexanoic acid with sodium diphenylphosphide in anhydrous THF at –78°C.

-

Acidification: Quenching with aqueous HCl to protonate the intermediate.

-

Purification: Column chromatography using silica gel and a hexane/ethyl acetate gradient.

Yields range from 60–75%, with purity >95% confirmed by HPLC.

Advances in Sustainable Synthesis

Recent efforts focus on solvent-free mechanochemical methods, reducing reaction times from 24 hours to 2 hours while maintaining comparable yields. Catalytic approaches using palladium nanoparticles have also been explored to minimize phosphine waste.

Coordination Chemistry and Catalytic Applications

Metal Complex Formation

The ligand forms stable complexes with late transition metals (e.g., Rh, Pd, Pt). A representative Pd(II) complex, [PdCl₂(6-(PPh₂)hexanoic acid)], exhibits a square-planar geometry confirmed by X-ray crystallography. The carboxylic acid remains non-coordinated, enabling post-complexation modifications.

Catalysis in Cross-Coupling Reactions

The ligand’s electron-rich phosphine group facilitates oxidative addition in Suzuki-Miyaura couplings. Key performance metrics include:

| Reaction Type | Substrate Scope | Yield (%) | Turnover Number (TON) |

|---|---|---|---|

| Suzuki-Miyaura (aryl-aryl) | Bromoarenes | 85–92 | 450–600 |

| Heck Coupling | Styrenes | 78–88 | 300–400 |

| Hydrogenation | Alkenes | 90–95 | 1,200–1,500 |

Superior performance compared to triphenylphosphine (TPP) is attributed to enhanced electron donation and steric tunability.

Comparative Analysis with Related Phosphine Ligands

Structural and Functional Benchmarks

| Compound | Key Features | Applications |

|---|---|---|

| Triphenylphosphine (TPP) | Compact structure, low solubility | General-purpose catalysis |

| 4-(Diphenylphosphino)benzoic acid | Aromatic backbone, π-stacking capability | Heterogeneous catalysis |

| 2-(Diphenylphosphino)ethylamine | Amine functionality for bifunctional catalysis | Biomimetic systems |

| 6-(Diphenylphosphanyl)hexanoic acid | Aliphatic chain, carboxylic acid terminus | Soluble metal complexes, functional materials |

This ligand’s aliphatic chain enables unique applications in aqueous-phase catalysis and polymer-supported systems.

Mechanistic Insights from Interaction Studies

Metal-Ligand Bonding Dynamics

DFT calculations reveal a Pd–P bond length of 2.28 Å, with a Wiberg bond index of 0.78, indicating strong covalent character. The carboxylic acid group participates in hydrogen-bonding networks, stabilizing transition states in catalytic cycles.

Solvent Effects on Reactivity

In polar aprotic solvents (DMF, DMSO), the ligand exhibits faster metalation kinetics (t₁/₂ = 15 min) compared to nonpolar media (t₁/₂ = 2 hr). This behavior is critical for optimizing reaction conditions in industrial settings.

Industrial and Material Science Applications

Polymer-Supported Catalysts

Covalent attachment to polystyrene resins via the carboxylic acid group yields recyclable catalysts for continuous-flow reactors. Leaching tests show <0.5% metal loss over 10 cycles.

Luminescent Materials

Europium(III) complexes incorporating this ligand exhibit intense red emission (λₑₘ = 615 nm) with quantum yields up to 42%, making them candidates for OLED technologies.

Future Research Directions

-

Asymmetric Catalysis: Developing chiral derivatives for enantioselective transformations.

-

Biohybrid Systems: Conjugating with peptides for anticancer drug delivery.

-

Energy Storage: Exploring use in redox-active electrolytes for flow batteries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume